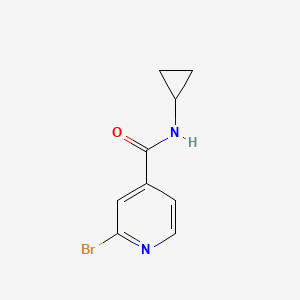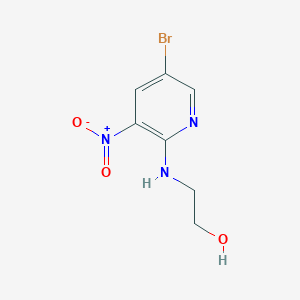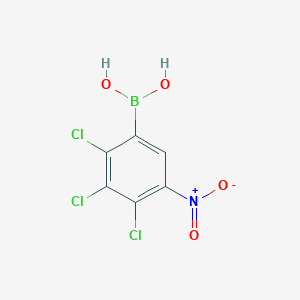
2,3,4-Trichloro-5-nitrophenylboronic acid
Übersicht
Beschreibung
2,3,4-Trichloro-5-nitrophenylboronic acid (TCNPBA) is a boronate derivative of nitrophenyl compounds . It has a molecular weight of 270.26 and is commonly used in scientific experiments as a building block for the synthesis of several chemical compounds, including fluorescent dyes, sensors, and inhibitors.
Synthesis Analysis
TCNPBA can be synthesized through several methods, including palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, nitration, and diazotization.Molecular Structure Analysis
The molecular formula of TCNPBA is C6H3BCl3NO4 . It includes a boronic acid group, which is highly reactive under certain conditions.Chemical Reactions Analysis
TCNPBA is commonly used as a probe in various analytical methods, such as fluorescence spectroscopy, chromatography, and electrochemical sensing. It has been used to detect several biological compounds and environmental pollutants, such as nitroaromatics, amines, and phosphorylated biomolecules.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Nitrophenylboronic acids have been utilized in the synthesis of complex organic molecules. For example, they play a crucial role in Suzuki cross-coupling reactions, a widely used method for creating carbon-carbon bonds essential in pharmaceuticals, agrochemicals, and organic materials. A study by González et al. (2005) highlights the use of nitrophenylboronic acids in the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls, revealing that substituting phenylboronic acid with a nitro group in specific positions can overcome obstacles in the transmetalation step, a critical phase in the Suzuki coupling process (González, Liguori, Carrillo, & Bjørsvik, 2005).
Analytical Chemistry Applications
In the realm of analytical chemistry, nitrophenylboronic acids have been developed as chemoselective probes for detecting hydrogen peroxide in food and agricultural products, as demonstrated by Chun-ping Lu et al. (2011). Their research shows that these compounds react chemoselectively with hydrogen peroxide to produce yellow nitrophenolates, with the p-isomer exhibiting the highest sensitivity. This novel nonenzymatic colorimetric method has potential applications in ensuring food safety (Lu, Lin, Chang, Wu, & Lo, 2011).
Materials Science
Furthermore, nitrophenylboronic acids are used in the development of new materials. For instance, they have been involved in the study of corrosion inhibitors, where derivatives of phenylboronic acid containing different substituents like chlorine, methyl, and nitro groups have been tested for their ability to improve the anti-friction and anti-wear properties of lubricants. Lixia Wang et al. (2020) found that these derivatives could significantly enhance the tribological performance of liquid paraffin, suggesting their potential as industrial lubricant additives (Wang, Han, Ge, Zhang, Bai, & Zhang, 2020).
Wirkmechanismus
Mode of Action
2,3,4-Trichloro-5-nitrophenylboronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation . This is followed by the formation of a new carbon-carbon bond through a reductive elimination process .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway for the synthesis of various organic compounds . The products of this reaction can be involved in various downstream biochemical processes, depending on their chemical structure.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific targets it interacts with and the nature of these interactions. As a participant in Suzuki–Miyaura cross-coupling reactions, this compound can contribute to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the compound’s stability may be influenced by storage conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,3,4-trichloro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBMJZYQEWYAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674545 | |
| Record name | (2,3,4-Trichloro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-38-3 | |
| Record name | (2,3,4-Trichloro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




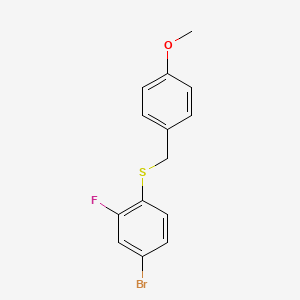

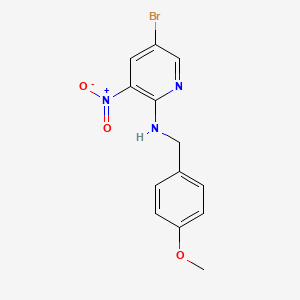
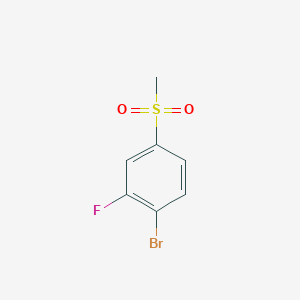

![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)
